molecular formula C11H11N3O B1629368 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 952183-31-2

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1629368
CAS RN: 952183-31-2
M. Wt: 201.22 g/mol
InChI Key: JLKGISTXFFZYFL-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic compound that contains a triazole ring, a benzyl group, and an aldehyde group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and may have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazole rings are often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The aldehyde group could potentially be introduced through oxidation of a corresponding alcohol group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring attached to a benzyl group with a methyl substituent, and an aldehyde group attached to the 4-position of the triazole ring .


Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles. The aldehyde group is typically quite reactive and can undergo a variety of reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group could increase its solubility in polar solvents .

Scientific Research Applications

Molecular and Electronic Properties

  • A study explored the molecular, electronic, and nonlinear optical properties of heterocyclic compounds related to 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde. This research involved both experimental and theoretical methods, including DFT calculations, to analyze these properties, which are critical in various scientific applications (Beytur & Avinca, 2021).

Antimicrobial Activity

  • A series of derivatives of 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde were synthesized and tested for their antimicrobial activity. The study found that these compounds demonstrated moderate to good activity against several bacterial and fungal organisms (Swamy et al., 2019).

Synthesis and Characterization

  • Research has been conducted on the synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives, including 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, as potential antimicrobial agents. These studies include analyzing their in vitro anti-bacterial, anti-fungal, and anti-oxidant activities, providing valuable insights for pharmaceutical applications (Bhat et al., 2016).

Structural and Spectroscopic Analysis

  • Detailed structural and spectroscopic analysis of compounds closely related to 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde has been performed. These analyses include infrared, NMR, mass spectroscopy, and X-ray diffraction, providing essential information for the development of new materials and drugs (Alotaibi et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many triazole-containing compounds exhibit antimicrobial activity by inhibiting the enzyme lanosterol 14α-demethylase .

Safety and Hazards

As with any chemical compound, handling “1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area .

Future Directions

The potential applications of “1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde” would depend on its physical, chemical, and biological properties. Compounds containing a triazole ring are of interest in medicinal chemistry due to their diverse biological activities, so this could be a potential area of future research .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKGISTXFFZYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640006
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

CAS RN

952183-31-2
Record name 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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